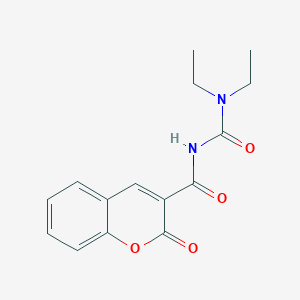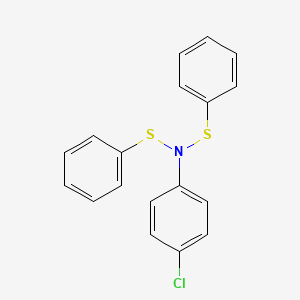
4-Chloro-N,N-bis(phenylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N,N-bis(phenylsulfanyl)aniline is an organic compound characterized by the presence of a chloro group and two phenylsulfanyl groups attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-bis(phenylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with phenylsulfanyl reagents. One common method involves the use of 4-chloroaniline and benzenesulfinic acid in a water/acetonitrile mixture under electrochemical oxidation conditions . The reaction proceeds through the formation of an intermediate chloronium ion, which subsequently reacts with benzenesulfinic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical setups to ensure efficient and consistent synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N,N-bis(phenylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N,N-bis(phenylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-N,N-bis(phenylsulfanyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chloro group can be displaced by nucleophiles, leading to the formation of various substituted products. The phenylsulfanyl groups can also participate in redox reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 4-Chloro-N,N-bis(phenylsulfanyl)aniline.
N,N-Bis(phenylsulfanyl)aniline: Lacks the chloro group but shares similar structural features.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains sulfonimide groups instead of phenylsulfanyl groups.
Uniqueness
This compound is unique due to the presence of both chloro and phenylsulfanyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Eigenschaften
CAS-Nummer |
88047-07-8 |
|---|---|
Molekularformel |
C18H14ClNS2 |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
4-chloro-N,N-bis(phenylsulfanyl)aniline |
InChI |
InChI=1S/C18H14ClNS2/c19-15-11-13-16(14-12-15)20(21-17-7-3-1-4-8-17)22-18-9-5-2-6-10-18/h1-14H |
InChI-Schlüssel |
KRYJMEHMJVPOHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SN(C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


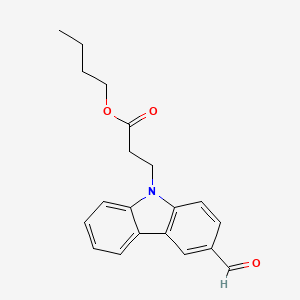
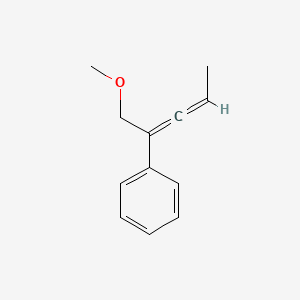
![2-Nitro-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14379432.png)


![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
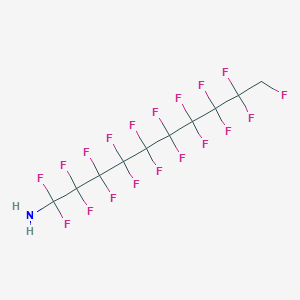

![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
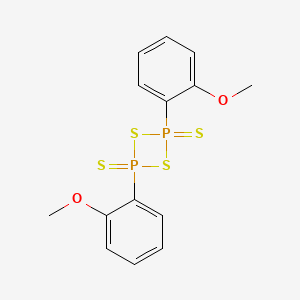
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
